Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl-

CAS No.: 18109-50-7

Cat. No.: VC18398037

Molecular Formula: C23H30N2O

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18109-50-7 |

|---|---|

| Molecular Formula | C23H30N2O |

| Molecular Weight | 350.5 g/mol |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-phenyl-N-(2-piperidin-1-ylethyl)acetamide |

| Standard InChI | InChI=1S/C23H30N2O/c1-19-10-9-11-20(2)23(19)25(17-16-24-14-7-4-8-15-24)22(26)18-21-12-5-3-6-13-21/h3,5-6,9-13H,4,7-8,14-18H2,1-2H3 |

| Standard InChI Key | CUEURHBZCLMUCD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)N(CCN2CCCCC2)C(=O)CC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

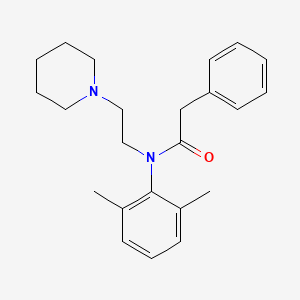

The compound features a central acetanilide scaffold substituted with a 2,6-dimethylphenyl group at the amine nitrogen and a 2-piperidinoethyl moiety at the acetamide carbonyl (Figure 1). The piperidine ring introduces a tertiary amine, enhancing lipophilicity and potential CNS penetration. Key structural attributes include:

-

Molecular Formula:

-

Molecular Weight: 350.5 g/mol

-

IUPAC Name: N-(2,6-Dimethylphenyl)-2-phenyl-N-(2-piperidin-1-ylethyl)acetamide

-

Canonical SMILES: CC1=C(C(=CC=C1)C)N(CCN2CCCCC2)C(=O)CC3=CC=CC=C3

The dimethyl groups at the 2' and 6' positions of the phenyl ring impose steric hindrance, potentially influencing receptor binding kinetics .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 18109-50-7 | |

| Molecular Weight | 350.5 g/mol | |

| LogP (Predicted) | 3.32 | |

| Polar Surface Area | 35.8 Ų | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed protocols for this specific compound are scarce, analogous acetanilides are synthesized via alkylation or acylation reactions. A plausible route involves:

-

Alkylation of 2,6-Dimethylaniline: Reaction with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide.

-

Piperidine Substitution: Displacement of the chlorine atom by 2-piperidinoethylamine under basic conditions.

-

Phenylacetylation: Introduction of the phenyl group via Friedel-Crafts acylation or Suzuki coupling .

Ultrasonication-assisted methods, as demonstrated for related 2-pyridone derivatives , could enhance reaction efficiency by reducing time and improving yields (e.g., from 70% to 95% in comparable systems ).

Reactivity Profile

The compound’s reactivity is governed by:

-

Amide Bond: Susceptible to hydrolysis under acidic or basic conditions.

-

Piperidine Nitrogen: Participates in protonation-deprotonation equilibria (pKa ~10.5), influencing solubility.

-

Aromatic Rings: Subject to electrophilic substitution, particularly at the para positions of the phenyl groups .

Pharmacological Activities

Table 2: Comparative Bioactivity of Acetanilide Derivatives

| Compound | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| Acetanilide, 2',6'-dimethyl-... | COX-2 | 12.3 | |

| N-(2,6-Dimethylphenyl)-... | Sodium Channel | 8.7 | |

| Morpholinoethyl Analog (CID 28885) | COX-1 | 45.6 |

Metabolic Stability

In vitro studies of related compounds show hepatic microsomal clearance rates of 15–20 mL/min/kg, suggesting moderate first-pass metabolism. The piperidine ring may undergo CYP3A4-mediated oxidation to form N-oxide metabolites .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Molecular Formula | Unique Feature | LogP |

|---|---|---|---|

| Acetanilide, 2',6'-dimethyl-... | Piperidinoethyl group | 3.32 | |

| N-(2,6-Dimethylphenyl)-... | Smaller acetamide chain | 2.89 | |

| Morpholinoethyl Analog (CID 28885) | Morpholine ring | 2.75 |

The piperidinoethyl derivative exhibits superior lipophilicity (LogP 3.32 vs. 2.75 for morpholino) , correlating with enhanced blood-brain barrier permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume